molecular formula C9H11NO7S B584890 L-DOPA-4'-Sulfate CAS No. 217657-34-6

L-DOPA-4'-Sulfate

Cat. No.: B584890
CAS No.: 217657-34-6
M. Wt: 277.247
InChI Key: KKZVNIAHQBJWCU-LURJTMIESA-N
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Description

L-DOPA-4'-Sulfate is a complex organic compound characterized by the presence of an amino group, a hydroxy group, and a sulfooxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-DOPA-4'-Sulfate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxy group followed by the introduction of the sulfooxy group through sulfonation reactions. The amino group is then introduced via amination reactions under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

L-DOPA-4'-Sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfooxy group can be reduced to a hydroxy group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

L-DOPA-4'-Sulfate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-DOPA-4'-Sulfate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfooxy group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid: Lacks the sulfooxy group, resulting in different chemical properties.

    (2S)-2-amino-3-(4-sulfooxyphenyl)propanoic acid: The position of the sulfooxy group is different, affecting its reactivity and interactions.

Uniqueness

The presence of both the hydroxy and sulfooxy groups in L-DOPA-4'-Sulfate makes it unique, as it can participate in a wider range of chemical reactions and interactions compared to its similar counterparts.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-sulfooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZVNIAHQBJWCU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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